Picraquassioside D
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Overview
Description
Picraquassioside D is a phenolic compound isolated from the fresh fruits of Picrasma quassioides.
Preparation Methods
Picraquassioside D can be extracted from the fresh fruits of Picrasma quassioides using various extraction methods. One common method involves the use of ethanol to extract the compound, followed by purification through chromatographic techniques . The structure of this compound has been elucidated using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Picraquassioside D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Picraquassioside D has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their derivatives.
Biology: It has been studied for its potential anti-inflammatory and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Picraquassioside D involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The specific molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Picraquassioside D is similar to other phenolic compounds isolated from Picrasma quassioides, such as Picraquassioside A, Picraquassioside B, and Picraquassioside C . this compound is unique due to its specific chemical structure and biological activities. Unlike its counterparts, this compound has shown more potent anti-inflammatory and antioxidant activities .
Similar Compounds
- Picraquassioside A
- Picraquassioside B
- Picraquassioside C
Properties
Molecular Formula |
C13H18O8 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-19-7-2-6(15)3-8(4-7)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |
InChI Key |
SJBWDSQCMPAGHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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